REACTION_CXSMILES
|
N1(C(N)=O)CCOCC1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[C:19]([C:23](O)=[O:24])[CH:20]=[N:21][CH:22]=2)=[CH:13][CH:12]=1.S(=O)(=O)(O)O>C1COCC1>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]2[CH:18]=[C:19]([CH:23]=[O:24])[CH:20]=[N:21][CH:22]=2)=[CH:15][CH:16]=1 |f:0.1|
|
Name
|
5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)N.FC1=CC=C(C=C1)C=1C=C(C=NC1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
LiAlH—(OEt)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted a number of times with methyl tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted once with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a residue of 4.3 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1C=C(C=NC1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |